molecular formula C10H11ClN2 B6163331 2-chloro-4,6-diethylpyridine-3-carbonitrile CAS No. 2205188-57-2

2-chloro-4,6-diethylpyridine-3-carbonitrile

Cat. No. B6163331
CAS RN: 2205188-57-2
M. Wt: 194.7
InChI Key:
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Description

2-Chloro-4,6-diethylpyridine-3-carbonitrile, or DCPC, is an organic compound with a wide variety of uses in scientific research. DCPC is a nitrogen-containing heterocyclic compound, with a ring structure composed of two carbon atoms, four nitrogen atoms, and one chlorine atom. DCPC is used in a variety of scientific applications, including drug development, biochemistry, and chemical synthesis.

Scientific Research Applications

DCPC has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in chemical reactions. DCPC is also used in the synthesis of polymers, such as polyurethanes, polyimides, and polyesters. Additionally, DCPC is used in the synthesis of polymeric materials, such as polyvinyl alcohol, polyacrylamide, and polyethylene oxide.

Mechanism of Action

The mechanism of action of DCPC is not well understood. However, it is known to be a nucleophilic reagent, meaning that it can react with other molecules to form new chemical bonds. DCPC is also known to be a strong acid, meaning that it can act as a proton donor in chemical reactions. Additionally, DCPC has been shown to act as a catalyst in certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPC are not well understood. However, it has been shown to have a variety of effects on biological systems. In particular, DCPC has been shown to inhibit the growth of certain bacteria, inhibit the growth of certain fungi, and inhibit the growth of certain viruses. Additionally, DCPC has been shown to have anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The advantages of using DCPC for lab experiments include its low cost, its availability in a variety of forms, and its ability to act as a catalyst in chemical reactions. Additionally, DCPC is relatively easy to use and can be stored for long periods of time without degradation.
The major limitation of DCPC for lab experiments is its toxicity. DCPC is known to be toxic to humans and animals, and should be handled with care. Additionally, DCPC is a strong acid and can cause skin and eye irritation if not handled properly.

Future Directions

The future of DCPC in scientific research is promising. DCPC is being studied for its potential use in drug development, as a reagent in organic synthesis, and as a catalyst in chemical reactions. Additionally, DCPC is being studied for its potential use in the synthesis of polymeric materials, such as polyvinyl alcohol, polyacrylamide, and polyethylene oxide. Finally, DCPC is being studied for its potential use in the synthesis of pharmaceuticals and as a reagent in biochemistry.

Synthesis Methods

DCPC can be synthesized using a number of different methods. One method involves the reaction of 2-chloro-4,6-diethylpyridine-3-carbonitrile with an aqueous solution of sodium hydroxide. This reaction produces a white precipitate of DCPC, which can then be collected and purified. Another method involves the reaction of DCPC with aqueous sodium hydroxide and a catalytic amount of sulfuric acid. This reaction produces a white precipitate of DCPC, which can then be collected and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-4,6-diethylpyridine-3-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4-diethyl-3-pyridinecarboxylic acid", "thionyl chloride", "sodium cyanide", "sodium ethoxide", "ethyl iodide", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2,4-diethyl-3-pyridinecarboxylic acid to 2-chloro-4,6-diethylpyridine-3-carboxylic acid using thionyl chloride", "Step 2: Conversion of 2-chloro-4,6-diethylpyridine-3-carboxylic acid to 2-chloro-4,6-diethylpyridine-3-carboxylic acid methyl ester using methanol and hydrochloric acid", "Step 3: Conversion of 2-chloro-4,6-diethylpyridine-3-carboxylic acid methyl ester to 2-chloro-4,6-diethylpyridine-3-carbonitrile using sodium cyanide and sodium ethoxide", "Step 4: Conversion of 2-chloro-4,6-diethylpyridine-3-carbonitrile to 2-chloro-4,6-diethylpyridine-3-carbonitrile hydrochloride using hydrochloric acid and water", "Step 5: Conversion of 2-chloro-4,6-diethylpyridine-3-carbonitrile hydrochloride to 2-chloro-4,6-diethylpyridine-3-carbonitrile using sodium hydroxide" ] }

CAS RN

2205188-57-2

Product Name

2-chloro-4,6-diethylpyridine-3-carbonitrile

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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